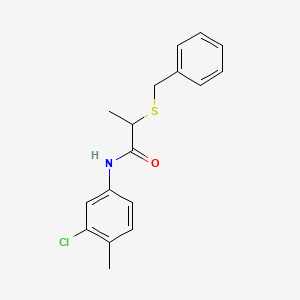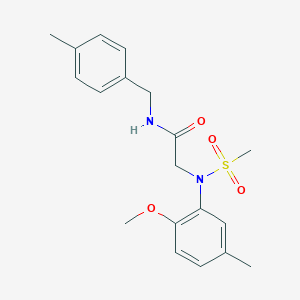![molecular formula C19H23ClO3 B3937232 1-chloro-2-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene](/img/structure/B3937232.png)
1-chloro-2-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene
Descripción general
Descripción
1-chloro-2-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It was first synthesized in the 1980s by Imperial Chemical Industries (ICI) Pharmaceuticals for the treatment of asthma and other respiratory diseases. Since then, it has been extensively studied for its scientific research applications in various fields.
Mecanismo De Acción
1-chloro-2-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene 118,551 selectively blocks the β2-adrenergic receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of various physiological processes. By blocking this receptor, 1-chloro-2-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene 118,551 inhibits the downstream signaling pathways that are activated by the binding of β2-adrenergic agonists, such as epinephrine and norepinephrine.
Biochemical and Physiological Effects
The blockade of β2-adrenergic receptors by 1-chloro-2-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene 118,551 has been shown to have various biochemical and physiological effects. It can reduce heart rate and blood pressure, decrease bronchodilation, and inhibit lipolysis. It can also modulate immune response and glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-chloro-2-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene 118,551 is a valuable tool compound for scientific research due to its high selectivity and potency for the β2-adrenergic receptor. It is also relatively stable and easy to handle. However, its use is limited by its poor solubility in water and its potential off-target effects on other adrenergic receptors.
Direcciones Futuras
There are several potential future directions for the scientific research on 1-chloro-2-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene 118,551. One direction is to investigate its role in the regulation of immune response and inflammation, particularly in the context of autoimmune diseases and cancer. Another direction is to explore its potential therapeutic applications in metabolic disorders, such as diabetes and obesity. Additionally, further studies are needed to elucidate its mechanism of action and to develop more selective and potent β2-adrenergic receptor antagonists.
Aplicaciones Científicas De Investigación
1-chloro-2-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene 118,551 has been widely used in scientific research, particularly in the field of pharmacology. It is commonly used as a tool compound to study the β2-adrenergic receptor and its signaling pathways. It has also been used to investigate the role of β2-adrenergic receptors in various physiological processes, such as cardiovascular function, metabolism, and immune response.
Propiedades
IUPAC Name |
1-chloro-2-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClO3/c1-14-6-8-16(20)18(12-14)23-11-5-4-10-22-17-9-7-15(2)13-19(17)21-3/h6-9,12-13H,4-5,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHFYSYPDPRAGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=C(C=CC(=C2)C)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3937179.png)
![1-chloro-3-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B3937182.png)
![N-({[4-(benzoylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B3937184.png)
![methyl 2-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3937188.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B3937190.png)
![N-bicyclo[2.2.1]hept-2-yl-3-chlorobenzamide](/img/structure/B3937192.png)
![4-{[4-(diethylamino)benzylidene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3937204.png)
![N-[2-(benzylthio)ethyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B3937206.png)

![1-butoxy-3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B3937220.png)
![1-chloro-2-[4-(4-ethoxyphenoxy)butoxy]benzene](/img/structure/B3937228.png)
![1,3-dimethoxy-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B3937236.png)
![1-[4-(3-chlorophenoxy)butoxy]-2-ethoxybenzene](/img/structure/B3937242.png)